N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid |
InChI |
InChI=1S/C20H25NO3/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17/h2-4,6-11H,5,12-16H2,1H3,(H,22,23) |
InChI Key |
HSXNVULMYZGNGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine typically involves a multi-step process:
Formation of the Benzylphenoxy Intermediate: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.
Propylation: The benzylphenol is then reacted with 1-bromopropane under basic conditions to introduce the propyl chain, forming 3-(4-benzylphenoxy)propane.
Methylation and Beta-Alanine Introduction: The final step involves the reaction of 3-(4-benzylphenoxy)propane with methylated beta-alanine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Inhibition Mechanism
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine (referred to as SC-57461A in studies) binds competitively to the active site of LTA4H, preventing the hydrolysis of leukotriene A4 (LTA4) to pro-inflammatory leukotriene B4 (LTB4). Key structural features enable this interaction :
-
Benzylphenoxy group : Engages in hydrophobic interactions with residues in the enzyme's substrate-binding pocket.
-
Carboxylic acid group : Coordinates with the catalytic zinc ion (Zn²⁺) in the active site, mimicking the substrate's carboxylate group.
-
Methyl-beta-alanine moiety : Stabilizes binding via hydrogen bonds with Tyr383 and Glu296 residues.
Structural Evidence from Crystallography
X-ray crystallography reveals critical binding details :
-
The compound displaces catalytic water molecules (H₂O-1 and H₂O-2) near Zn²⁺.
-
The benzylphenoxy group occupies a hydrophobic subpocket adjacent to Tyr267 and Leu492.
-
Conformational flexibility allows the propyl chain to adopt optimal positioning for enzyme inhibition.
Dual Activity Modulation
While SC-57461A inhibits LTA4H’s epoxide hydrolase activity (blocking LTB4 synthesis), it does not interfere with the enzyme’s aminopeptidase activity (e.g., hydrolysis of Pro-Gly-Pro) . This selectivity is attributed to:
-
Distinct binding modes : The inhibitor occupies the LTA4-binding site without obstructing the aminopeptidase active site.
-
Structural divergence : Pro-Gly-Pro hydrolysis relies on interactions with Glu271 and Arg563, which remain accessible .
Pharmacological Impact
-
Inhibition potency : SC-57461A exhibits a dissociation constant (Kd) of 26 nM for LTA4H .
-
Cellular effects : Reduces LTB4 biosynthesis in human neutrophils by >90% at 5 μM .
-
Therapeutic relevance : This inhibition profile positions the compound as a candidate for anti-inflammatory therapies targeting cardiovascular diseases .
Comparative Analysis with Related Inhibitors
The table below contrasts SC-57461A with ARM1, another LTA4H inhibitor studied for its activity :
Synthetic and Functional Group Reactivity
While direct synthetic reaction data for this compound is limited in public sources, its functional groups suggest potential reactivity:
Scientific Research Applications
General Information
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine is characterized by a benzylphenoxy group attached to a propyl chain and a methyl-beta-alanine moiety.
Potential Applications
- Pharmacology The compound has potential applications in pharmacology due to its structural properties that may influence biological interactions and activities.
- Biological Activity this compound exhibits biological activity that may be linked to its interactions with various biological targets, including enzymes and receptors. It may act as an inhibitor or modulator in biochemical pathways involving amino acids and neurotransmitters.
- Skin Penetration Enhancement Its structural similarity to other amino acid derivatives suggests potential roles in skin penetration enhancement and drug delivery systems. The uniqueness of this compound lies in its complex structure combining a hydrophobic phenoxy group with an amino acid derivative, potentially enhancing its bioavailability and efficacy compared to simpler compounds.
Interactions
Interaction studies have shown that this compound may interact with various enzymes and receptors. For instance, it could potentially inhibit leukotriene A4 hydrolase, an enzyme involved in inflammatory processes, thereby suggesting anti-inflammatory properties. Further research is needed to elucidate the specific mechanisms of action and the extent of these interactions.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Benzylphenoxy group + beta-alanine | Potential skin penetration enhancer |
| Beta-Alanine | Simple amino acid structure | Precursor for carnosine |
| N-benzylphenylalanine | Benzene ring attached to phenylalanine | Known for neuroprotective effects |
| Ethyl Ester of Beta-Alanine | Esterified form of beta-alanine | Enhanced skin permeability |
Beta-Alanine sustained release formulation study
A study was conducted to determine the effect of a nutritional supplement of a sustained-release formulation of β-alanine in recreational trained men . The study was designed as a randomized, blinded, controlled trial with two parallel groups and was carried out at the Department of Sports Physiology of the Faculty of Medicine of San Antonio Catholic University of Murcia (UCAM), in Murcia (Spain) . Participants were assigned at random to oral supplementation with a sustained-release formulation of β-alanine (experimental group) or supplementation with placebo (control group) . Participants randomized to the active supplement group received the active product (BETAFOR3MAX®, Martínez Nieto, S.A., Cartagena, Spain), which is a sustained-release β-alanine microgranules powder blend that should be consumed in three daily intakes of 5 g each, just before breakfast, lunch, and dinner (total 15 g of β-alanine per day) during a 30-day period . Two thirds of the content of the granule was β-alanine and the remaining one third was coated for sustained release .
In the β-alanine group, there were statistically significant increases in triglycerides, LDL-cholesterol, and urea nitrogen at the end of the study as compared with baseline, although there were no differences with the control group . The occurrence of paresthesia, described above all as tickling, was the majority but presented VAS score less than 3/10 in almost all subjects .
Further Studies
Mechanism of Action
The mechanism of action of N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 2-Methylbenzylamine and 3-Methylbenzylamine
- Molecular Formula : C₈H₁₁N (both isomers)
- Key Features: These benzylamine derivatives lack the beta-alanine backbone and phenoxypropyl chain present in the target compound. However, they share the benzyl group, which is critical for hydrophobic interactions in some pharmaceuticals or agrochemicals .
- Applications : Used as intermediates in organic synthesis, but their simpler structure limits functional versatility compared to the target compound.
(b) Beta-Alanine Derivatives
- Example: Beta-alanine (C₃H₇NO₂)
- Key Differences: Beta-alanine itself lacks the N-methyl and benzylphenoxypropyl substituents.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|
| N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine | 327.42 g/mol | Carboxylic acid, ether, benzyl | Low in water |
| 2-Methylbenzylamine | 121.17 g/mol | Primary amine, benzyl | Moderate in water |
| Beta-Alanine | 89.09 g/mol | Carboxylic acid, amine | High in water |
Notes:
Research Findings and Functional Implications
- Synthesis Pathways: The target compound’s synthesis likely involves coupling beta-alanine with 3-(4-benzylphenoxy)propyl groups, a process requiring regioselective alkylation and protection of functional groups .
- Potential Applications: Agrochemicals: Benzylphenoxy moieties are common in herbicides (e.g., nitralin derivatives in ), suggesting possible herbicidal activity . Pharmaceuticals: Beta-alanine derivatives are explored for neuroprotective or muscle-enhancing effects; the target compound’s lipophilicity could enhance blood-brain barrier penetration .
Limitations and Knowledge Gaps
- Toxicity and Efficacy: No data on LD₅₀ or IC₅₀ values are available in the provided sources, limiting conclusions about safety or potency.
Biological Activity
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine is a synthetic compound notable for its potential pharmacological applications due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, including its interactions with biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzylphenoxy group linked to a propyl chain and a methyl-beta-alanine moiety. Its molecular formula is , with a molecular weight of 327.4 g/mol. The compound's design suggests potential for enhanced bioavailability and efficacy compared to simpler amino acid derivatives .
Preliminary studies indicate that this compound may interact with various enzymes and receptors, potentially acting as an inhibitor or modulator in biochemical pathways involving amino acids and neurotransmitters. Notably, it has been suggested that this compound could inhibit leukotriene A4 hydrolase, an enzyme implicated in inflammatory processes, thereby indicating possible anti-inflammatory properties .
Interaction with Biological Targets
The interactions of this compound with biological targets can be summarized as follows:
| Biological Target | Interaction Type | Potential Effect |
|---|---|---|
| Leukotriene A4 Hydrolase | Inhibition | Anti-inflammatory effects |
| Amino Acid Receptors | Modulation | Neurotransmission regulation |
| Other Enzymes | Potential inhibition/modulation | Various metabolic pathways |
Anti-Inflammatory Properties
Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects through the inhibition of leukotriene A4 hydrolase. This enzyme plays a crucial role in the synthesis of leukotrienes, which are mediators of inflammation. In vitro studies have demonstrated that specific inhibitors can reduce leukotriene production effectively .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Benzylphenoxy group + beta-alanine | Potential skin penetration enhancer |
| Beta-Alanine | Simple amino acid structure | Precursor for carnosine |
| N-benzylphenylalanine | Benzene ring attached to phenylalanine | Known for neuroprotective effects |
| Ethyl Ester of Beta-Alanine | Esterified form of beta-alanine | Enhanced skin permeability |
Q & A
Q. What are the recommended synthetic routes for N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine, and how can structural purity be confirmed?
- Methodological Answer : The compound can be synthesized via sequential alkylation and amidation reactions. For example, alkylation of 4-benzylphenol with 3-bromopropylamine, followed by N-methylation of the resulting intermediate. Structural confirmation requires 1H NMR and 31P NMR to verify substituent positions and methyl group integration . Purity is assessed using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) and UV-Vis spectroscopy (λmax ~255 nm for aromatic systems) .
Q. How can researchers optimize reaction conditions to improve yield during synthesis?
- Methodological Answer :
- Temperature : Maintain <60°C during alkylation to avoid side reactions (e.g., over-alkylation).
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors.
- Yield Tracking : Monitor intermediates via TLC (Rf values: 0.3–0.5 in 7:3 hexane/ethyl acetate) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the inhibitory activity of this compound against leukotriene A4 hydrolase (LTA4H)?
- Methodological Answer :
- Enzymatic Assays : Use recombinant LTA4H (PDB ID: 3U9W) with fluorescence-based substrates (e.g., LTA4-methyl ester). Measure IC50 values via kinetic fluorescence quenching .
- Binding Affinity : Perform surface plasmon resonance (SPR) to determine KD values. Immobilize LTA4H on a CM5 chip and monitor compound binding at varying concentrations (range: 1 nM–100 µM) .
- Structural Insights : Compare docking poses (e.g., AutoDock Vina) with the native ligand This compound to identify critical hydrogen bonds (e.g., with Arg563 and Tyr378) .
Q. How do structural modifications (e.g., substituent variations on the benzyl group) impact the compound’s binding affinity to LTA4H?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the benzyl ring.
- Computational Analysis : Use molecular dynamics simulations (AMBER force field) to assess steric clashes and electrostatic complementarity. For example, a 4-nitro substitution reduces binding due to repulsion with Tyr378 .
- Data Validation : Cross-reference docking results with enzymatic inhibition data (R² >0.85 for correlation between predicted ΔG and observed IC50) .
Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply principal component analysis (PCA) to identify outliers.
- Batch Variability : Test compound purity across suppliers via LC-MS ; impurities >2% (e.g., des-methyl byproducts) may skew bioactivity .
- Assay Reproducibility : Validate findings using orthogonal assays (e.g., fluorescence vs. radiometric LTA4H assays) .
Key Considerations for Researchers
- Stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the methyl-beta-alanine moiety .
- Safety : Classify as hazardous due to potential amine reactivity; use fume hoods and PPE during synthesis .
- Data Reproducibility : Report batch-specific purity (HPLC ≥98%) and solvent history to ensure cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
